Ripk1-IN-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

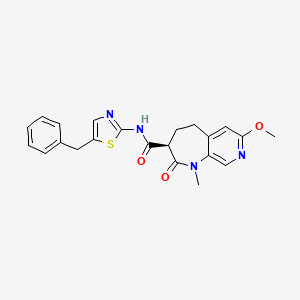

C22H22N4O3S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(3R)-N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepine-3-carboxamide |

InChI |

InChI=1S/C22H22N4O3S/c1-26-18-13-23-19(29-2)11-15(18)8-9-17(21(26)28)20(27)25-22-24-12-16(30-22)10-14-6-4-3-5-7-14/h3-7,11-13,17H,8-10H2,1-2H3,(H,24,25,27)/t17-/m1/s1 |

InChI Key |

CWVBFSQTTNHODF-QGZVFWFLSA-N |

Isomeric SMILES |

CN1C2=CN=C(C=C2CC[C@@H](C1=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)OC |

Canonical SMILES |

CN1C2=CN=C(C=C2CCC(C1=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Ripk1-IN-22 (UAMC-3861): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a range of human diseases, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Ripk1-IN-22, also known as UAMC-3861 or compound 22, a potent and selective inhibitor of RIPK1. This document details the scientific journey from a known PERK inhibitor to the development of a selective RIPK1 inhibitor, providing detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction: The Role of RIPK1 in Cell Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular signaling pathways, acting as a key decision-maker between cell survival and cell death.[1] It is a central component of the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling complex.[2] Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor complex (Complex I), where it can initiate two distinct pathways. In one pathway, RIPK1 acts as a scaffold protein, leading to the activation of NF-κB and MAPK signaling, which promotes cell survival and the expression of pro-inflammatory genes.[3] Alternatively, RIPK1 can undergo autophosphorylation, leading to the formation of the necrosome (Complex IIb) with RIPK3 and MLKL, triggering a form of programmed necrosis known as necroptosis.[2][4] Given its central role in inflammation and cell death, the development of small molecule inhibitors of RIPK1 kinase activity has become a significant focus of drug discovery efforts.[5]

Discovery of this compound (UAMC-3861)

The discovery of this compound (UAMC-3861) stemmed from the structural optimization of GSK2656157 (GSK'157), a compound initially identified as a specific inhibitor of Protein Kinase R (PKR)-like ER kinase (PERK).[6] Further investigation revealed that GSK'157 was a potent type II inhibitor of RIPK1.[6] Recognizing the therapeutic potential of a selective RIPK1 inhibitor, researchers undertook a structure-activity relationship (SAR) study to modify the GSK'157 scaffold. The goal was to enhance selectivity for RIPK1 over PERK.[5]

This optimization effort led to the synthesis of a series of novel GSK'157 analogues. Among these, compound 22, later named UAMC-3861, emerged as a highly potent and selective RIPK1 inhibitor.[5] UAMC-3861 demonstrated a significant improvement in selectivity for RIPK1 over PERK, making it a valuable tool compound for studying RIPK1-dependent cellular processes.[5]

Synthesis of this compound (UAMC-3861)

The synthesis of UAMC-3861 is a multi-step process based on the established synthetic route for GSK'157. The overall strategy involves the preparation of a key intermediate, which is then coupled with a substituted pyridine derivative.

Full Chemical Name

2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-indol-1-yl)-N-(6-(trifluoromethyl)pyridin-3-yl)acetamide

Synthetic Scheme

The synthesis of UAMC-3861 can be broken down into the synthesis of two key fragments followed by their coupling.

Experimental Workflow for the Synthesis of UAMC-3861

Caption: Synthetic workflow for UAMC-3861.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate B)

-

a) Methylation: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF, add cesium carbonate (Cs2CO3) and methyl iodide (CH3I). Stir the reaction mixture at room temperature for 1 hour.

-

b) Bromination: Cool the resulting solution to 0°C and add N-bromosuccinimide (NBS) portion-wise. Allow the reaction to warm to room temperature and stir for 3 hours.

-

c) Amination: Transfer the reaction mixture to a sealed vessel and add aqueous ammonia (30%). Heat the mixture to 120°C for 48 hours. After cooling, the product can be isolated by filtration.[7]

Step 2: Synthesis of the Indoline Boronic Ester (Intermediate A)

-

a) Reduction: Dissolve 4-fluoro-1H-indole in acetic acid (AcOH) and cool to 0°C. Add sodium cyanoborohydride (NaBH3CN) and stir for 10 minutes, then allow to warm to room temperature for 1 hour.

-

b) Protection: To the resulting indoline in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP). Stir at room temperature for 48 hours.

-

c) Bromination: Add N-bromosuccinimide (NBS) to the solution and stir at room temperature for 1 hour.

-

d) Borylation: To the brominated intermediate in a mixture of 1,4-dioxane and water, add bis(pinacolato)diboron and potassium acetate (KOAc). Heat the mixture to 80°C for 16 hours.

Step 3: Suzuki Coupling and Final Synthesis

-

h) Suzuki Coupling: In a degassed mixture of 1,4-dioxane and water, combine the indoline boronic ester (Intermediate A), 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate B), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).[8] Heat the reaction mixture under an inert atmosphere.[8]

-

i) Deprotection: Treat the coupled product with hydrochloric acid (HCl) in 1,4-dioxane to remove the Boc protecting group.

-

j) Amide Coupling: To the deprotected intermediate in DMF, add 2-chloro-N-(6-(trifluoromethyl)pyridin-3-yl)acetamide, a coupling agent such as HATU, and a base like DIPEA. Stir at room temperature to yield UAMC-3861.

Biological Activity and Quantitative Data

UAMC-3861 has been extensively characterized for its ability to inhibit RIPK1 kinase activity and protect against RIPK1-dependent cell death.

In Vitro Inhibition of RIPK1-Dependent Cell Death

The inhibitory activity of UAMC-3861 was assessed in various cell-based assays of necroptosis and RIPK1-dependent apoptosis.

| Compound | Cell Line | Assay Condition | IC50 (nM) | Reference |

| UAMC-3861 | MEFs | hTNF + zVAD.fmk (Necroptosis) | 29 | [5] |

| UAMC-3861 | MEFs | hTNF + TAK1i + zVAD.fmk (Necroptosis) | 2.1 | [5] |

| UAMC-3861 | MEFs | hTNF + TAK1i (Apoptosis) | 1.8 | [5] |

| UAMC-3861 | HT-29 | hTNF + zVAD.fmk (Necroptosis) | 11 | [5] |

| GSK'157 | MEFs | hTNF + zVAD.fmk (Necroptosis) | 28 | [5] |

| GSK'157 | MEFs | hTNF + TAK1i + zVAD.fmk (Necroptosis) | 4.5 | [5] |

| GSK'157 | MEFs | hTNF + TAK1i (Apoptosis) | 1.8 | [5] |

| GSK'157 | HT-29 | hTNF + zVAD.fmk (Necroptosis) | 5.5 | [5] |

Selectivity Profile

A key feature of UAMC-3861 is its improved selectivity for RIPK1 over PERK compared to its parent compound, GSK'157.

| Compound | PERK Inhibition (at 5 µM) | RIPK1 Necroptosis Inhibition (IC50, nM) |

| UAMC-3861 | No Inhibition | 2.1 |

| GSK'157 | Inhibition Observed | 4.5 |

Experimental Protocols

Western Blot for RIPK1 Autophosphorylation (pS166)

This protocol describes the detection of phosphorylated RIPK1 at serine 166, a marker of RIPK1 kinase activation.[3]

Experimental Workflow for Western Blot

Caption: Workflow for pRIPK1 Western blot.

Protocol:

-

Cell Culture and Treatment: Plate HT-29 cells and grow to 80-90% confluency. Pre-treat cells with desired concentrations of UAMC-3861 for 1 hour. Induce necroptosis by adding human TNF-α (e.g., 50 ng/ml), SM-164 (200 nM), and z-VAD-fmk (50 µM) for the indicated time (e.g., 5 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.[3] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Necroptosis Assay using Sytox Green

This assay quantifies cell death by measuring the uptake of Sytox Green, a fluorescent dye that only enters cells with compromised plasma membranes.

Experimental Workflow for Sytox Green Assay

Caption: Workflow for Sytox Green necroptosis assay.

Protocol:

-

Cell Seeding: Seed mouse embryonic fibroblasts (MEFs) or HT-29 cells in a 96-well plate.

-

Treatment: Pre-treat the cells with a serial dilution of UAMC-3861 for 30 minutes.

-

Induction of Necroptosis: Add the appropriate stimuli to induce necroptosis (e.g., for MEFs: hTNF + zVAD.fmk or hTNF + TAK1i + zVAD.fmk).[5]

-

Staining: Add Sytox Green to a final concentration of approximately 1 µM.

-

Measurement: Measure the fluorescence intensity kinetically over several hours using a plate reader or an automated fluorescence microscope.[9]

-

Data Analysis: Plot the fluorescence intensity over time to determine the rate of cell death and calculate IC50 values.

Signaling Pathways

UAMC-3861 exerts its effect by directly inhibiting the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.

References

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.abclonal.com [static.abclonal.com]

- 3. ptgcn.com [ptgcn.com]

- 4. researchgate.net [researchgate.net]

- 5. revvity.com [revvity.com]

- 6. researchgate.net [researchgate.net]

- 7. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]

- 8. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel cell-based assay for dynamically detecting neutrophil extracellular traps-induced lung epithelial injuries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ripk1-IN-22: A Potent and Selective RIPK1 Inhibitor

Nomenclature Note: The compound referred to herein as Ripk1-IN-22 is identified in scientific literature and chemical databases as "RIPK1 inhibitor 22b," "compound 22b," or is associated with Takeda's "compound 22." For clarity and consistency within this guide, we will use the designation this compound.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting RIPK1-mediated signaling pathways.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to a novel chemical scaffold of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. Its detailed chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(5-{4-Amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one |

| Synonyms | RIPK1 inhibitor 22b, compound 22b, GTPL10155 |

| Molecular Formula | C25H22F3N5O2 |

| Molecular Weight | 481.47 g/mol |

| Canonical SMILES | CCn1cc(c2c1ncnc2N)c1ccc2c(c1)CCN2C(=O)Cc1cccc(c1)OC(F)(F)F |

| InChI Key | UHWXDBXPNYTMQS-UHFFFAOYSA-N |

| PubChem CID | 137321158 |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of the kinase activity of RIPK1, a critical regulator of cellular necroptosis and inflammation. It functions as a Type II kinase inhibitor, binding to the inactive DFG-out conformation of the RIPK1 kinase domain. This allosteric inhibition prevents the autophosphorylation of RIPK1, a key step in the activation of the necroptotic pathway.

The primary biological activities of this compound are:

-

Inhibition of Necroptosis: this compound effectively blocks necroptotic cell death induced by various stimuli, most notably by Tumor Necrosis Factor-alpha (TNF-α) in combination with a pan-caspase inhibitor (e.g., z-VAD-FMK) and a SMAC mimetic.

-

Anti-inflammatory Effects: By inhibiting RIPK1-dependent signaling, this compound has demonstrated anti-inflammatory properties in preclinical models.

-

Anti-metastatic Activity: Research has shown that this compound can inhibit tumor-dependent necroptosis of vascular endothelial cells, a process that facilitates tumor cell extravasation and metastasis.[1]

Signaling Pathway

The diagram below illustrates the TNF-α induced necroptosis pathway and the inhibitory action of this compound.

Caption: TNF-α signaling and the inhibitory role of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized in various assays. The following table summarizes key quantitative data.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Binding Assay | Human RIPK1 | K_d_ | 4.0 | [2] |

| Enzymatic Assay | Human RIPK1 | IC_50_ | 11.0 | [2] |

| Cell-based Necroptosis Assay | FLT3-ITD positive AML cells | IC_50_ | - | [3] |

| Kinase Selectivity | NTRK1 (TrkA) | IC_50_ | 26.0 | [4] |

| Kinase Selectivity | NTRK2 (TrkB) | IC_50_ | 8.0 | [5] |

| Kinase Selectivity | MERTK | IC_50_ | 29.0 | [6] |

| Kinase Selectivity | VEGFR3 | IC_50_ | 20.0 | [7] |

Note: The selectivity data indicates that while this compound is a potent RIPK1 inhibitor, it may also exhibit activity against other kinases at higher concentrations.

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize this compound.

In Vitro RIPK1 Kinase Assay (Enzymatic IC_50_ Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

ATP

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Substrate (e.g., a generic kinase substrate peptide)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

This compound (in DMSO)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the RIPK1 enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC_50_ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Necroptosis Assay (EC_50_ Determination)

This assay assesses the potency of this compound in protecting cells from induced necroptosis. Human colon adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells are commonly used.

Materials:

-

HT-29 or L929 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TNF-α

-

SMAC mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α, SMAC mimetic, and z-VAD-FMK to the wells.

-

Incubate the plate for a specified period (e.g., 18-24 hours).

-

Measure cell viability using a luminescence-based assay that quantifies ATP levels.

-

Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control.

-

Determine the EC_50_ value by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for a cell-based necroptosis assay.

Caption: A typical workflow for a cell-based necroptosis assay.

In Vivo Studies

This compound has demonstrated efficacy in preclinical in vivo models. For instance, in a B16 melanoma lung metastasis model, the compound exhibited significant anti-metastatic activity.[2] It has also been shown to enhance the therapeutic effect of chidamide in an in vivo model of FLT3-ITD positive acute myeloid leukemia (AML).[3] These studies highlight the potential of this compound for the treatment of cancer and inflammatory diseases.

Conclusion

This compound is a potent and selective RIPK1 inhibitor with a well-defined mechanism of action. Its ability to effectively block necroptosis and demonstrate anti-inflammatory and anti-metastatic effects in preclinical models makes it a valuable research tool and a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting RIPK1 with this compound.

References

- 1. receptor interacting serine/threonine kinase 1 | Receptor interacting protein kinase (RIPK) family | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. neurotrophic receptor tyrosine kinase 1 | Type VII RTKs: Neurotrophin receptor/Trk family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. neurotrophic receptor tyrosine kinase 2 | Type VII RTKs: Neurotrophin receptor/Trk family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. MER proto-oncogene, tyrosine kinase | Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. fms related receptor tyrosine kinase 4 | Type IV RTKs: VEGF (vascular endothelial growth factor) receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Ripk1-IN-22: A Technical Guide to its Mechanism of Action in Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including necroptosis.[1][2] Necroptosis, a form of regulated necrosis, is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[1][3] Consequently, the development of specific RIPK1 inhibitors is a significant area of therapeutic interest. This technical guide focuses on Ripk1-IN-22, a selective inhibitor of RIPK1, and its mechanism of action in the context of necroptosis. While detailed studies specifically characterizing this compound's effects on the necroptotic pathway are limited in publicly available literature, this guide extrapolates its mechanism based on its known inhibitory activity against RIPK1 and the well-established role of RIPK1 in necroptosis.

Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound functions as a potent and selective inhibitor of the kinase activity of RIPK1. The kinase function of RIPK1 is indispensable for the initiation of the necroptotic cascade.[3] In response to stimuli such as tumor necrosis factor-alpha (TNFα) in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, a critical activation step.[4] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome complex. This complex subsequently phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.

By inhibiting the kinase activity of RIPK1, this compound is presumed to prevent the initial autophosphorylation of RIPK1, thereby blocking the recruitment and activation of RIPK3 and all subsequent downstream events in the necroptosis pathway. This inhibitory action effectively suppresses necroptotic cell death.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound (also referred to as RIPK1-IN-13 or compound 28).

| Parameter | Value | Assay Type | Cell Line | Source |

| pKi | 7.66 | ADP-Glo Kinase Assay | - | [5] |

| pIC50 | 7.2 | Cell-based assay | U937 (human leukemia) | [5] |

Signaling Pathway Diagrams

Necroptosis Signaling Pathway

This diagram illustrates the canonical necroptosis signaling pathway initiated by TNFα, highlighting the central role of RIPK1.

Caption: The TNFα-induced necroptosis signaling pathway.

Mechanism of Action of this compound

This diagram illustrates the inhibitory effect of this compound on the necroptosis pathway.

Caption: Inhibition of RIPK1 autophosphorylation by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of RIPK1 inhibitors like this compound are crucial for understanding their potency, selectivity, and mechanism of action. Below are methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

-

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

-

Protocol Outline:

-

Prepare a reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

-

Cell-Based Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from induced necroptosis.

-

Principle: Cell viability is assessed in a cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells) after treatment with a necroptosis-inducing stimulus in the presence or absence of the inhibitor.

-

Protocol Outline:

-

Seed cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNFα, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK).[7]

-

Incubate for 18-24 hours.

-

Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Calculate the EC50 value, which represents the concentration of the inhibitor required to achieve 50% protection from necroptosis.

-

Western Blot Analysis for Pathway Engagement

This technique is used to detect the phosphorylation status of key proteins in the necroptosis pathway, confirming the inhibitor's mechanism of action at a molecular level.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of RIPK1, RIPK3, and MLKL.

-

Protocol Outline:

-

Treat cells (e.g., HT-29) with a necroptosis-inducing stimulus in the presence or absence of this compound for a shorter time course (e.g., 4-8 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-RIPK1 (S166), RIPK1, p-RIPK3, RIPK3, p-MLKL, and MLKL overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phosphorylated forms of the target proteins in the presence of the inhibitor indicates target engagement.[7]

-

Experimental Workflow Diagram

Caption: A typical workflow for characterizing a RIPK1 inhibitor.

Conclusion

This compound is a selective inhibitor of RIPK1 kinase activity. Based on the established role of RIPK1 in necroptosis, its mechanism of action is to block the initiation of the necroptotic signaling cascade by preventing the autophosphorylation of RIPK1. The provided quantitative data and experimental protocols offer a framework for the further investigation and characterization of this and other RIPK1 inhibitors. As research into the therapeutic potential of targeting RIPK1 continues, a thorough understanding of the molecular mechanisms and robust experimental validation will be paramount for the successful development of novel treatments for a range of inflammatory and degenerative diseases.

References

- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 2. RIPK1 - Wikipedia [en.wikipedia.org]

- 3. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Targets of Ripk1-IN-22

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific inhibitor "Ripk1-IN-22" is not documented in publicly available scientific literature. Therefore, this guide will utilize the well-characterized, clinical-stage RIPK1 inhibitor, GSK2982772 , as a representative molecule to detail the downstream signaling targets and associated methodologies. The principles and pathways described are fundamental to RIPK1 kinase inhibition.

Executive Summary

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, orchestrating pathways that determine cell fate between survival, inflammation, and programmed cell death. Its kinase activity is a key driver of two regulated cell death pathways: apoptosis and necroptosis. Consequently, small molecule inhibitors of RIPK1 kinase have emerged as promising therapeutic agents for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the downstream signaling targets affected by RIPK1 inhibition, using GSK2982772 as a prime example. It includes quantitative data on inhibitor potency, detailed experimental protocols for assessing target engagement and downstream effects, and visual diagrams of the core signaling pathways.

The Role of RIPK1 in Cellular Signaling

RIPK1 is a multifaceted protein that functions as both a scaffold and a kinase. Its activity is tightly regulated by post-translational modifications, primarily ubiquitination and phosphorylation. Depending on the cellular context and stimuli, RIPK1 can initiate one of three major downstream signaling cascades:

-

NF-κB-mediated Survival and Inflammation: In its scaffold function, ubiquitinated RIPK1 is essential for the activation of the canonical NF-κB pathway, leading to the transcription of pro-survival and pro-inflammatory genes.

-

RIPK1 Kinase-Dependent Apoptosis: Under conditions where cellular inhibitor of apoptosis proteins (cIAPs) are depleted, RIPK1 kinase activity can lead to the formation of a FADD-Caspase-8 complex, triggering apoptosis.

-

RIPK1 Kinase-Dependent Necroptosis: When Caspase-8 is inhibited or absent, the kinase activity of RIPK1 leads to the formation of the necrosome, a complex with RIPK3 and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), culminating in programmed necrosis.

GSK2982772 is a potent and selective, ATP-competitive inhibitor that binds to an allosteric pocket of RIPK1, thereby preventing the kinase activation required for the apoptotic and necroptotic pathways.[1][2]

Quantitative Data on GSK2982772 Activity

The following tables summarize the quantitative data for GSK2982772, demonstrating its potency against RIPK1 and its effects on downstream cellular processes.

Table 1: In Vitro Potency of GSK2982772

| Target/Assay | Species | IC50 Value | Reference |

| RIPK1 Kinase Activity | Human | 16 nM | [1] |

| RIPK1 Kinase Activity | Monkey | 20 nM | [1] |

| MIP-1β Production (Whole Blood) | Human | 0.5 nM | [3] |

Table 2: Cellular and In Vivo Activity of GSK2982772

| Activity | Model System | Effective Concentration/Dose | Effect | Reference |

| Inhibition of NF-κB Pathway | MC38/gp100 Tumor Cells | 5-10 µM | Reduced phosphorylation of IκBα and RELA | [4] |

| Cytokine Reduction | Ulcerative Colitis Explants | Concentration-dependent | Reduced spontaneous production of IL-1β and IL-6 | [1][3] |

| Protection from TNF-induced Hypothermia | Mouse | 3, 10, 50 mg/kg (oral) | 68%, 80%, and 87% protection, respectively | [1] |

Signaling Pathways and Inhibition

The following diagrams illustrate the key signaling pathways downstream of RIPK1 and the point of intervention by GSK2982772.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the downstream effects of RIPK1 inhibitors.

RIPK1 In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human RIPK1 enzyme (BPS Bioscience, Cat# 100340 or similar)

-

Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat# 79334 or similar)

-

5x Kinase Assay Buffer

-

ATP (500 µM solution)

-

GSK2982772 or other inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)

-

White, 96-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water.

-

Inhibitor Preparation: Prepare a serial dilution of GSK2982772 in 1x Kinase Assay Buffer. The final concentration will be half of the concentration in the well.

-

Enzyme Preparation: Dilute the RIPK1 enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically by enzyme titration.

-

Reaction Setup:

-

To each well of a 96-well plate, add 5 µL of the diluted inhibitor.

-

Add 10 µL of diluted RIPK1 enzyme to each well.

-

Incubate at room temperature for 10 minutes to allow for inhibitor binding.

-

-

Initiate Reaction: Add 10 µL of a substrate mix containing MBP and ATP to each well to initiate the kinase reaction. The final concentrations should be optimized, but a starting point is 100 µM ATP and 0.2 mg/mL MBP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Necroptosis Assay

This protocol describes how to induce and quantify necroptosis in a cell line and assess the protective effect of a RIPK1 inhibitor.

Materials:

-

HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human or mouse TNF-α

-

z-VAD-fmk (pan-caspase inhibitor)

-

Sytox Green nucleic acid stain (Invitrogen, Cat# S7020)

-

96-well clear-bottom black plates

Procedure:

-

Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

Compound Pre-treatment:

-

Prepare serial dilutions of GSK2982772.

-

Add the diluted inhibitor to the cells. Also include a DMSO vehicle control.

-

Pre-incubate for 30-60 minutes at 37°C.

-

-

Induction of Necroptosis:

-

Prepare a cocktail of TNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20-50 µM) in the cell culture medium.

-

Add the necroptosis-inducing cocktail to the wells.

-

-

Cell Death Measurement:

-

Add Sytox Green to each well at a final concentration of 2.5 µM. Sytox Green is a fluorescent dye that only enters cells with compromised membrane integrity.

-

Place the plate in a plate reader equipped with an incubator (37°C, 5% CO2).

-

Measure fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 hours for up to 24 hours.

-

-

Analysis: Plot fluorescence intensity over time. The area under the curve (AUC) can be calculated for each condition. Determine the IC50 of the inhibitor by plotting the percent inhibition of AUC versus inhibitor concentration.

Western Blotting for Downstream Target Phosphorylation

This protocol allows for the detection of phosphorylated (activated) forms of RIPK1, RIPK3, and MLKL.

Materials:

-

Cells (e.g., L929 or HT-29)

-

TNF-α, z-VAD-fmk

-

GSK2982772

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Phospho-RIPK1 (Ser166)

-

Phospho-RIPK3 (Ser227)

-

Phospho-MLKL (Ser358 for human, Ser345 for mouse)[5]

-

Total RIPK1, RIPK3, MLKL

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. The next day, pre-treat with GSK2982772 or DMSO for 1 hour, then stimulate with TNF-α and z-VAD-fmk for the appropriate time (e.g., 2-4 hours) to induce necrosome formation.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-p-MLKL, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection: Apply ECL reagent and visualize bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal or the loading control.

Conclusion

The inhibition of RIPK1 kinase activity presents a targeted approach to mitigating inflammatory processes and regulated cell death. As demonstrated with the clinical candidate GSK2982772, potent and selective inhibitors can effectively block the downstream signaling events that lead to necroptosis and apoptosis, namely the phosphorylation cascade involving RIPK1, RIPK3, and MLKL. The methodologies outlined in this guide provide a robust framework for researchers to characterize novel RIPK1 inhibitors and elucidate their precise impact on downstream signaling targets. This detailed understanding is crucial for the continued development of this promising class of therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GSK2982772 | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ripk1-IN-22: A Technical Guide to its Role in Modulating Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, playing a pivotal role in the pathogenesis of numerous inflammatory diseases. Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and also contributes to apoptosis and inflammatory cytokine production. Consequently, the development of potent and selective RIPK1 inhibitors has become a significant focus for therapeutic intervention. This technical guide provides an in-depth overview of Ripk1-IN-22, a potent RIPK1 inhibitor, detailing its mechanism of action, its role in modulating inflammatory pathways, and comprehensive experimental protocols for its characterization.

Introduction to RIPK1 and its Role in Inflammatory Signaling

RIPK1 is a serine/threonine kinase that functions as a central node in cellular signaling pathways, particularly those initiated by death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[1][2][3] Upon TNFα binding to TNFR1, RIPK1 is recruited to the receptor complex (Complex I), where it can initiate two distinct pathways. In its scaffold function, RIPK1 contributes to the activation of the NF-κB pathway, promoting cell survival and the transcription of pro-inflammatory genes.[3][4]

Alternatively, post-translational modifications can lead to the dissociation of RIPK1 from Complex I and the formation of cytosolic death-inducing complexes. In Complex IIa, RIPK1, along with FADD and pro-caspase-8, can trigger apoptosis.[4] In the absence or inhibition of caspase-8, RIPK1 can interact with RIPK3 to form the necrosome (Complex IIb), a signaling platform that initiates necroptosis through the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein.[3][4] The kinase activity of RIPK1 is essential for both RIPK1-dependent apoptosis and necroptosis.

This compound: A Potent and Selective RIPK1 Inhibitor

This compound, also known as Takeda compound 22, is a potent and selective inhibitor of RIPK1 kinase activity.[5][6] By binding to the kinase domain, this compound prevents the autophosphorylation of RIPK1 and its subsequent activation, thereby blocking the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound from various in vitro and cellular assays.

| Parameter | Value | Assay System | Reference |

| IC50 (RIPK1 Kinase Activity) | 6.9 nM | Enzymatic Assay | [5] |

| IC50 (Necroptosis Inhibition) | 2.0 nM | HT-29 human colon cancer cells | [3][4] |

| IC50 (Necroptosis Inhibition) | 15 nM | L929 mouse fibrosarcoma cells | [3][4] |

Signaling Pathways Modulated by this compound

This compound primarily modulates the TNFα-TNFR1 signaling pathway by inhibiting the kinase activity of RIPK1. This intervention prevents the switch from pro-survival signaling to the induction of cell death pathways.

Caption: TNFα-TNFR1 signaling pathway leading to NF-κB activation, apoptosis, or necroptosis.

Experimental Protocols

The following sections detail generalized experimental protocols for evaluating the activity of this compound. Specific concentrations and incubation times may require optimization depending on the cell line and experimental conditions.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of RIPK1. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a multi-well plate, add the RIPK1 enzyme and the this compound dilution (or vehicle control).

-

Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

-

Incubate for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro RIPK1 kinase assay.

Cellular Necroptosis Assay

This assay assesses the ability of this compound to protect cells from necroptotic cell death induced by specific stimuli.

Materials:

-

Human (e.g., HT-29) or mouse (e.g., L929) cell lines susceptible to necroptosis

-

Cell culture medium and supplements

-

TNFα

-

SMAC mimetic (e.g., BV6 or birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound (or vehicle control) for 1-2 hours.

-

Induce necroptosis by adding a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (TSZ). The final concentrations of these reagents need to be optimized for each cell line.[4][7]

-

Incubate the cells for a period sufficient to induce cell death (e.g., 6-24 hours).

-

Measure cell viability using a suitable reagent according to the manufacturer's protocol.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Caption: Workflow for a cellular necroptosis assay.

Immunoblotting for RIPK1 Phosphorylation

This method is used to confirm the mechanism of action of this compound by assessing its ability to inhibit the autophosphorylation of RIPK1 at key residues (e.g., Ser166).

Materials:

-

Cells susceptible to necroptosis (e.g., HT-29, L929)

-

Cell culture reagents

-

TNFα, SMAC mimetic, z-VAD-fmk

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-RIPK1 (Ser166) and total RIPK1

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and grow to a suitable confluency.

-

Pre-treat cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNFα, SMAC mimetic, and z-VAD-fmk for a short period (e.g., 1-4 hours) to induce RIPK1 phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-RIPK1 and total RIPK1.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of RIPK1 phosphorylation inhibition.

Conclusion

This compound is a valuable tool for studying the role of RIPK1 in inflammatory and cell death pathways. Its high potency and selectivity make it a suitable candidate for further investigation in preclinical models of inflammatory diseases. The experimental protocols outlined in this guide provide a framework for researchers to characterize the activity of this compound and other RIPK1 inhibitors, contributing to the development of novel therapeutics targeting this critical kinase.

References

- 1. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

The Decisive Role of RIPK1 in TNF-alpha Signaling: A Technical Guide for Researchers

An In-depth Examination of a Key Signaling Nexus for Inflammation, Survival, and Cell Death

Receptor-Interacting Protein Kinase 1 (RIPK1) stands as a critical signaling node in the tumor necrosis factor-alpha (TNF-alpha) pathway, orchestrating a complex cellular response that can lead to outcomes as divergent as inflammation, survival, apoptosis, and necroptosis. This guide provides a detailed technical overview of RIPK1's function, regulation, and methods of study for researchers, scientists, and drug development professionals.

The Dual Nature of RIPK1 in TNF-alpha Signaling

Upon binding of TNF-alpha to its receptor, TNFR1, a signaling cascade is initiated that hinges on the post-translational modifications of RIPK1.[1][2][3][4] This kinase can act as both a scaffold for pro-survival signaling and an active enzyme driving cell death, making it a pivotal determinant of cell fate.[5][6][7]

Pro-Survival Signaling (Complex I):

Initially, TNFR1 recruits a membrane-bound signaling complex known as Complex I.[8][9][10] This complex includes TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), and RIPK1.[8][9][11] Within Complex I, RIPK1 primarily functions as a scaffold.[6][9] cIAP1/2 catalyzes the K63-linked polyubiquitination of RIPK1, which serves as a platform to recruit downstream kinases, including the IKK complex (IKKα/IKKβ/NEMO) and the TAK1 complex.[9][12] This cascade ultimately leads to the activation of the NF-κB and MAPK signaling pathways, promoting the expression of pro-inflammatory and pro-survival genes.[9][10][13]

Pro-Death Signaling (Complex II):

When the conditions for pro-survival signaling are not met, or when Complex I components are deubiquitinated by enzymes like CYLD, RIPK1 can transition to form a cytosolic death-inducing complex, known as Complex II.[1][6][8] This transition is a critical checkpoint. Complex IIa, which leads to apoptosis, is formed by the interaction of RIPK1 with FADD and pro-caspase-8.[14] Alternatively, if caspase-8 activity is inhibited, RIPK1 can interact with RIPK3 via their RIP homotypic interaction motifs (RHIMs) to form the necrosome, or Complex IIb, which triggers a form of programmed necrosis called necroptosis.[1][14] The kinase activity of RIPK1 is essential for its role in inducing both apoptosis and necroptosis.[1][5]

Post-Translational Modifications: The Regulatory Switch of RIPK1

The functional output of RIPK1 in the TNF-alpha pathway is tightly regulated by a series of post-translational modifications, primarily ubiquitination and phosphorylation. These modifications determine whether RIPK1 promotes cell survival or orchestrates its demise.[1][3][15]

Table 1: Key Post-Translational Modifications of RIPK1 in TNF-alpha Signaling

| Modification | Enzyme/Regulator | Site(s) | Functional Outcome | References |

| Ubiquitination | ||||

| K63-linked Polyubiquitination | cIAP1/2, LUBAC | K377 | Promotes NF-κB and MAPK activation; scaffold for Complex I assembly; inhibits cell death. | [7][12][16] |

| M1-linked (Linear) Polyubiquitination | LUBAC | K377 | Stabilizes Complex I and promotes robust NF-κB signaling. | [12] |

| Deubiquitination | CYLD, A20 | K377 | Removes ubiquitin chains, destabilizes Complex I, and promotes the formation of Complex II (pro-death). | [1][6] |

| Phosphorylation | ||||

| Phosphorylation | IKKα/IKKβ | Ser25 | Inhibits RIPK1 kinase activity, preventing cell death. | [17][18][19] |

| Phosphorylation | TAK1 | Ser321 | Transient phosphorylation leads to RIPK1-independent apoptosis, while sustained phosphorylation promotes necroptosis. | [20] |

| Autophosphorylation | RIPK1 | Multiple | Required for RIPK1 kinase activation and induction of necroptosis. | [21] |

| Phosphorylation | MK2 | Multiple | Inhibits RIPK1 kinase activity, suppressing cell death. | [2][17] |

| Phosphorylation | TBK1/IKKε | Multiple | Suppresses RIPK1 activation and prevents TNF-induced cell death. | [21] |

Visualizing the TNF-alpha Signaling Pathway and Experimental Workflows

To better understand the complex interactions within the TNF-alpha signaling pathway and the experimental approaches to study it, the following diagrams have been generated using Graphviz.

Caption: TNF-alpha signaling pathway illustrating the dual role of RIPK1.

Caption: Experimental workflow for immunoprecipitation of RIPK1.

Experimental Protocols for Studying RIPK1 in TNF-alpha Signaling

A variety of experimental techniques are employed to investigate the role of RIPK1. Below are detailed methodologies for key experiments.

Immunoprecipitation of RIPK1-Containing Complexes

This protocol is designed to isolate RIPK1 and its interacting partners from cell lysates.

Materials:

-

Cell culture reagents

-

TNF-alpha and other relevant stimuli (e.g., SMAC mimetics, caspase inhibitors)

-

Lysis Buffer (e.g., 1% NP-40, 0.5% Triton X-100, protease and phosphatase inhibitors)[22]

-

Anti-RIPK1 antibody (and/or antibodies against other complex components like FADD)[22][23]

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with TNF-alpha and/or other compounds for the specified time to induce the formation of the desired signaling complex.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Clarification of Lysate: Centrifuge the lysate at a low speed (e.g., 1000 x g) for 15 minutes at 4°C to pellet nuclei and cell debris.[22] Transfer the supernatant to a new tube.

-

Pre-clearing: (Optional but recommended) Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody against RIPK1 to the cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the immunoprecipitated proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against RIPK1 and expected interacting partners (e.g., FADD, Caspase-8, RIPK3).

Kinase Assay for RIPK1 Activity

This assay measures the kinase activity of immunoprecipitated RIPK1.

Materials:

-

Immunoprecipitated RIPK1 (on beads)

-

Kinase Assay Buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM DTT)

-

ATP (including radiolabeled ATP, e.g., [γ-32P]ATP, for radioactive assays)

-

Substrate (e.g., myelin basic protein or a specific peptide substrate)

-

SDS-PAGE and autoradiography/phosphorimaging equipment (for radioactive assays) or phospho-specific antibodies (for non-radioactive assays)

Procedure:

-

Immunoprecipitate RIPK1: Follow the immunoprecipitation protocol as described above, but perform the final washes with Kinase Assay Buffer.

-

Kinase Reaction: Resuspend the beads with immunoprecipitated RIPK1 in Kinase Assay Buffer. Add the substrate and ATP to initiate the reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to detect substrate phosphorylation. If using non-radioactive methods, perform a Western blot with a phospho-specific antibody against the substrate.

Cell Viability and Cytotoxicity Assays

These assays quantify the effect of TNF-alpha and RIPK1 modulation on cell survival.

Materials:

-

Cells cultured in 96-well plates

-

TNF-alpha and other test compounds (e.g., RIPK1 inhibitors like Necrostatin-1)[1]

-

Cell viability reagents (e.g., MTT, CellTiter-Glo)[24][25][26]

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of TNF-alpha, with or without the presence of RIPK1 inhibitors or other modulators. Include appropriate controls (untreated cells, vehicle control).

-

Incubation: Incubate the plate for a specified period (e.g., 18-24 hours).[26]

-

Viability Measurement:

-

MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., isopropanol with HCl) and measure the absorbance at the appropriate wavelength.[26]

-

CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[24][25] Measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine EC50 or IC50 values.

Conclusion

RIPK1's central role in the TNF-alpha signaling pathway, acting as a molecular switch between cell survival and death, makes it a highly attractive target for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer. A thorough understanding of its complex regulation through post-translational modifications and the precise experimental tools to probe its function are paramount for advancing research and drug development in this field. This guide provides a foundational framework for scientists to delve into the intricate world of RIPK1 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIP1 post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-translational modifications as key regulators of TNF-induced necroptosis | CU Experts | CU Boulder [experts.colorado.edu]

- 5. researchgate.net [researchgate.net]

- 6. RIPK1-TRAF2 interplay on the TNF/NF-κB signaling, cell death, and cancer development in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Death receptor activation complexes: it takes two to activate TNF receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. The regulation of necroptosis by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ubiquitination of RIP1 regulates an NF-κB-independent cell death switch in TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Phosphorylation of RIPK1 serine 25 mediates IKK dependent control of extrinsic cell death in T cells [frontiersin.org]

- 18. NF-κB-Independent Role of IKKα/IKKβ in Preventing RIPK1 Kinase-Dependent Apoptotic and Necroptotic Cell Death during TNF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monitoring RIPK1 Phosphorylation in the TNFR1 Signaling Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of RIPK1 activation by TAK1-mediated phosphorylation dictates apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. worldwide.promega.com [worldwide.promega.com]

- 26. academic.oup.com [academic.oup.com]

An In-depth Guide to Ripk1-IN-22 and its Interruption of Necrosome Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a critical pathway in inflammation and various disease pathologies. Central to this process is the formation of the necrosome, a signaling complex mediated by Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is a key initiation step, making it a prime therapeutic target. This document provides a technical overview of a representative RIPK1 inhibitor, here referred to as Ripk1-IN-22, detailing its mechanism of action on necrosome assembly, supported by quantitative data and detailed experimental protocols.

Introduction to Necroptosis and the Necrosome

Necroptosis is a programmed form of inflammatory cell death critical for host defense and tissue homeostasis.[1][2] Unlike apoptosis, it is caspase-independent and morphologically resembles necrosis, characterized by cell swelling and plasma membrane rupture.[1] This pathway can be initiated by various stimuli, including signals from death receptors like the TNF receptor (TNFR), Toll-like receptors (TLRs), and interferons.[3][4][5]

The core molecular machinery of necroptosis involves three key proteins: RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[1][6] Upon specific cellular signals, such as TNFα stimulation in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation.[7][8] This activation event is a critical checkpoint, leading to the recruitment of RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs).[9] The subsequent interaction and phosphorylation events lead to the assembly of a functional signaling platform known as the necrosome (also referred to as Complex IIb).[5][8][9][10]

Once activated within the necrosome, RIPK3 phosphorylates the pseudokinase MLKL.[5][6][11] This phosphorylation induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][10]

Mechanism of Action: this compound

This compound represents a class of potent and selective small-molecule inhibitors that target the ATP-binding pocket of the RIPK1 kinase domain. By competitively inhibiting the kinase function of RIPK1, these molecules prevent the initial autophosphorylation of RIPK1 (e.g., at Ser166), which is a requisite step for its activation and the subsequent recruitment of RIPK3.[1][10]

The primary effect of this compound is the prevention of necrosome assembly . By maintaining RIPK1 in a kinase-inactive state, the inhibitor effectively blocks the downstream signaling cascade. Consequently, RIPK3 is not recruited or phosphorylated, MLKL remains in its inactive monomeric state, and the cell is protected from necroptotic death.[11][12] This targeted inhibition prevents the formation of the RIPK1-RIPK3-MLKL complex, thereby halting the execution phase of necroptosis.[11]

Quantitative Efficacy Data

The potency of RIPK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based necroptosis assays. The data below is representative of potent, selective RIPK1 inhibitors similar to the profile of this compound.

| Parameter | Description | Representative Value | Reference Compound |

| IC50 (hRIPK1) | In vitro inhibition of human RIPK1 kinase activity. | 0.42 nM - 13 nM | GSK'772, RIPA-56[7][13] |

| EC50 (Cellular) | Protection of cells (e.g., HT-29, L929) from TNFα-induced necroptosis. | 27 nM | RIPA-56[7] |

| Selectivity | Demonstrates high selectivity for RIPK1 over other kinases, including RIPK3. | >100-fold | General characteristic[7] |

Detailed Experimental Protocols

Protocol for Assessing Necroptosis Inhibition (Cell Viability Assay)

This protocol measures the ability of this compound to protect cells from induced necroptosis.

Materials:

-

Human HT-29 colon adenocarcinoma cells or mouse L929 fibrosarcoma cells.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

TNFα (Tumor Necrosis Factor-alpha).

-

Smac mimetic (e.g., Birinapant) - to inhibit cIAPs.

-

z-VAD-fmk - a pan-caspase inhibitor to block apoptosis.

-

This compound or other test compounds.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

-

Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. Add the compounds to the respective wells and incubate for 1-2 hours at 37°C.[11]

-

Necroptosis Induction: Prepare a necroptosis induction cocktail containing TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).[14]

-

Treatment: Add the induction cocktail to all wells except the untreated controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.[11]

-

Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to untreated controls (100% viability) and induced controls (0% viability). Plot the dose-response curve and calculate the EC50 value.

Protocol for Necrosome Immunoprecipitation and Western Blot

This protocol is used to directly visualize the effect of this compound on the formation of the RIPK1-RIPK3 complex.[15]

Materials:

-

Cells susceptible to necroptosis (e.g., HT-29 or macrophages).

-

Necroptosis induction cocktail (as above).

-

This compound.

-

Ice-cold PBS and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-RIPK1, anti-RIPK3, anti-pRIPK1, anti-pRIPK3.

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents.

Procedure:

-

Cell Treatment: Culture cells in 100mm dishes. Pre-treat with this compound or vehicle control for 1-2 hours, followed by stimulation with the necroptosis induction cocktail for a predetermined time (e.g., 4-8 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS.[18] Lyse the cells by adding ice-cold lysis buffer and scraping.[18] Incubate the lysate on ice for 15-30 minutes.[18]

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[18] Collect the supernatant.

-

Immunoprecipitation (IP):

-

Set aside a small aliquot of the supernatant as the "input" control.

-

To the remaining lysate (~500 µg - 1 mg), add the immunoprecipitating antibody (e.g., anti-RIPK1).[19]

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[18][19]

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[18][19]

-

-

Washes: Collect the beads by centrifugation.[16] Wash the beads 3-5 times with cold lysis buffer or a milder wash buffer to remove non-specific binding.[16][18][19]

-

Elution: After the final wash, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.[18][19]

-

Western Blot Analysis:

-

Load the input and IP samples onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against RIPK1 and RIPK3 to detect the co-immunoprecipitated complex. Probing with phospho-specific antibodies can assess protein activation.

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A significant reduction in the amount of RIPK3 pulled down with RIPK1 in the this compound treated sample indicates inhibition of necrosome formation.

-

Visualizations

Necroptosis Signaling Pathway and Inhibition

Caption: Inhibition of RIPK1 kinase activity by this compound prevents necrosome formation.

Experimental Workflow: Assessing Necrosome Inhibition

Caption: Workflow for immunoprecipitation to validate inhibition of necrosome assembly.

References

- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Necroptosis: Molecular Signalling and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunoprecipitation Procedure [sigmaaldrich.com]

- 17. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 19. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]

Investigating the Structural Basis of RIPK1 Inhibitor Selectivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis.[1][2] Its pivotal role in these processes has made it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases.[3][4] The development of potent and selective RIPK1 inhibitors is a key focus of current drug discovery efforts. This technical guide delves into the structural basis of selectivity for inhibitors targeting RIPK1, providing an in-depth overview of their binding modes, the experimental protocols used for their characterization, and the signaling pathways they modulate.

While the specific inhibitor "Ripk1-IN-22" was not prominently identified in the reviewed scientific literature, this guide will focus on the well-characterized and clinically relevant RIPK1 inhibitor, GSK2982772 , and other illustrative examples to elucidate the principles of selectivity. GSK2982772 is a potent and selective allosteric inhibitor of RIPK1 that has advanced to clinical trials.[3][5]

The Structural Basis of RIPK1 Inhibition and Selectivity

The kinase domain of RIPK1 adopts different conformational states, and inhibitors are classified based on the state they bind to. This is a key determinant of their selectivity.

-

Type I Inhibitors: These bind to the active conformation of the kinase in the ATP-binding pocket. Due to the high conservation of the ATP-binding site across the kinome, achieving selectivity with Type I inhibitors is challenging.

-

Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This conformation exposes an adjacent allosteric pocket, offering opportunities for enhanced selectivity.

-

Type III Inhibitors (Allosteric Inhibitors): These inhibitors bind to an allosteric site distinct from the ATP-binding pocket.[3] This binding mode is a hallmark of many selective RIPK1 inhibitors, including Nec-1s and GSK2982772. They stabilize an inactive conformation of the kinase, preventing its activation.[3] The low sequence conservation of this allosteric pocket across different kinases is a major reason for the high selectivity of these inhibitors.[3]

The selectivity of inhibitors like GSK2982772 arises from their ability to specifically recognize and bind to a hydrophobic allosteric pocket in RIPK1.[3] This pocket is located adjacent to the ATP-binding site and is formed by a specific arrangement of amino acid residues. Co-crystal structures of RIPK1 in complex with these inhibitors have been instrumental in revealing the key molecular interactions that drive binding and selectivity.

Quantitative Data for RIPK1 Inhibitors

The following tables summarize key quantitative data for selected RIPK1 inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of Selected RIPK1 Inhibitors

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| GSK2982772 | Human RIPK1 | Enzymatic | IC50 < 10 nM | [5] |

| GSK2982772 | Human U937 Cells (Necroptosis) | Cellular | IC50 < 10 nM | [5] |

| Nec-1s | Human RIPK1 | Enzymatic | IC50 = 182 nM | [6] |

| Compound 22 (Takeda) | Human HT-29 Cells (Necroptosis) | Cellular | IC50 = 2.0 nM | [7] |

| Compound 22 (Takeda) | Mouse L929 Cells (Necroptosis) | Cellular | IC50 = 15 nM | [7] |

| UAMC-3861 (22) | Human RIPK1 | Enzymatic | IC50 = 1.1 nM | [8] |

| PK68 | Human RIPK1 | Enzymatic | IC50 = 90 nM | [7] |

| PK68 | Human/Mouse Cells (Necroptosis) | Cellular | EC50 = 14-22 nM | [6] |

Table 2: Kinase Selectivity Profile of GSK2982772

| Kinase Panel | Concentration Tested | Number of Kinases Inhibited >50% | Reference |

| 239 kinases | 1 µM | 0 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are outlines of key experimental protocols.

RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.

-

Reaction Setup: A reaction mixture is prepared containing the RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test inhibitor at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 1 hour).

-

ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Data Analysis: The luminescence signal is measured using a plate reader. The amount of light produced is proportional to the ADP concentration and, therefore, the kinase activity. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from induced necroptosis.

-

Cell Culture: A suitable cell line (e.g., human HT-29 or mouse L929) is cultured in appropriate media.

-

Induction of Necroptosis: Cells are treated with a combination of stimuli to induce necroptosis. A common method is treatment with TNF-α in the presence of a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and a SMAC mimetic to inhibit cIAPs.

-

Inhibitor Treatment: Cells are pre-incubated with the test inhibitor at various concentrations before the addition of the necroptosis-inducing stimuli.

-

Cell Viability Measurement: After a suitable incubation period (e.g., 24 hours), cell viability is assessed using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-